[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine
Overview
Description
“[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine” is a compound that contains a thiophene ring, a phenyl ring, and a fluoro group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom . The fluoro group is a functional group that contains a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, which are aromatic and contribute to the stability of the molecule. The fluoro group would be expected to be electronegative, pulling electron density towards itself and potentially influencing the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiophene, phenyl, and fluoro groups. The thiophene and phenyl rings might undergo electrophilic aromatic substitution reactions, while the fluoro group might influence the electron density and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene and phenyl rings might contribute to its aromaticity and stability, while the fluoro group might influence its polarity and reactivity .Scientific Research Applications
Biased Agonists of Serotonin Receptors
- Research by Sniecikowska et al. (2019) on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a class to which the mentioned compound belongs, focused on developing serotonin 5-HT1A receptor-biased agonists. These derivatives demonstrated potential as antidepressant drug candidates due to their ability to selectively stimulate ERK1/2 phosphorylation, a key pathway in antidepressant response (Sniecikowska et al., 2019).
Crystal Structure Analysis
- Nagaraju et al. (2018) reported on the crystal structure of a compound closely related to “[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine”. Their study highlighted the significance of substituted thiophenes in diverse biological activities and material science applications, ranging from antibacterial to organic electronic components (Nagaraju et al., 2018).
Antiosteoclast Activity
- A study by Reddy et al. (2012) on di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which includes similar structures, showed these compounds exhibiting moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).
Alzheimer's Disease Treatment
- Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, structurally related to the mentioned compound, and found them to be potent inhibitors of acetylcholinesterase and monoamine oxidase, indicating potential for Alzheimer's disease treatment (Kumar et al., 2013).
Fluorescence Quenching for Chemical Sensing
- Research by Naik et al. (2018) on thiophene substituted 1,3,4-oxadiazole derivatives, related to the compound , demonstrated their potential as aniline sensors in fluorescence quenching applications, indicating their utility in chemical sensing technologies (Naik et al., 2018).
Tuning Electronic Properties of Polythiophenes
- Gohier et al. (2013) investigated 3-Fluoro-4-hexylthiophene, a structural analog, for its potential in tuning the electronic properties of conjugated polythiophenes, which are significant in organic electronics (Gohier et al., 2013).
Future Directions
Properties
IUPAC Name |
(3-fluoro-4-thiophen-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-11-5-8(6-13)1-2-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWZYMWSODSZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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